molecular formula C22H29N5O2 B2510087 8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 923463-24-5

8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

Cat. No. B2510087
CAS RN: 923463-24-5
M. Wt: 395.507
InChI Key: XVPJOMRZJGYSQA-UHFFFAOYSA-N
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Description

8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound is part of a class of compounds synthesized for pharmacological evaluation, particularly as ligands for serotonin receptors, which are potential targets for anxiolytic and antidepressant drugs. The synthesis involved the creation of N-8-arylpiperazinylpropyl derivatives and amide derivatives of dimethyl imidazo[2,1-f]purine-2,4-dione. These compounds, particularly the long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of the theophylline, exhibited promising anxiolytic and antidepressant activity in preclinical studies, suggesting their potential for future research in this area (Zagórska et al., 2009).

Chemical Synthesis Techniques

  • Research has also been conducted on the synthesis techniques for similar compounds, focusing on intramolecular alkylation and the preparation of derivatives from precursors like hydroxyethyl amino derivative and mesyl chloride. These studies provide a basis for understanding the chemical properties and potential modifications to the core compound structure (Simo et al., 1998).

Structural and Functional Studies

  • Structural studies and synthesis of thiadiazepino-[3,2-f]-purine ring systems have also been a focus, exploring the synthesis from derivatives like mercapto-dimethyl-dihydro-purine-dione. This line of research contributes to understanding the structural variations and potential functionalities of the compound (Hesek & Rybár, 1994).
  • Studies on the synthesis of trisubstituted purine-2,6-diones and thiazolopurine-2,4-diones explore the agents with potential biological activities and efficient synthesis methods, highlighting the compound's potential in various biological applications (Hayallah & Famulok, 2007).

Antiviral Research

  • Some studies focus on the synthesis of nucleosides and nucleotide analogues of purine analogues, exploring their antiviral activity against viruses like herpes and rhinovirus. These studies highlight the potential of the compound and its derivatives in antiviral therapies (Kim et al., 1978).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-10-9-15(2)14-16(17)3/h9-10,14H,5-8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJOMRZJGYSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

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